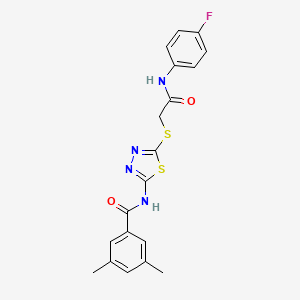

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

CAS No.: 392297-76-6

Cat. No.: VC4976891

Molecular Formula: C19H17FN4O2S2

Molecular Weight: 416.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392297-76-6 |

|---|---|

| Molecular Formula | C19H17FN4O2S2 |

| Molecular Weight | 416.49 |

| IUPAC Name | N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

| Standard InChI | InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-5-3-14(20)4-6-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

| Standard InChI Key | MQXMTZLRNLLQOW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three critical domains:

-

1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug candidates.

-

Benzamide backbone: A substituted benzene ring linked to an amide group, frequently employed in kinase inhibitors and anticancer agents due to its capacity for hydrogen bonding.

-

4-Fluorophenyl moiety: A fluorine-substituted aromatic group that improves lipophilicity and bioavailability while modulating electronic properties.

The spatial arrangement of these components is hypothesized to facilitate interactions with biological targets such as enzymes or receptors.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 392297-76-6 |

| Molecular Formula | |

| Molecular Weight | 416.49 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 113 Ų |

Synthesis and Analytical Profiling

Synthetic Pathways

The synthesis of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide likely follows a multi-step protocol:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions generates the 1,3,4-thiadiazole core.

-

Side-Chain Functionalization: Introduction of the 2-((4-fluorophenyl)amino)-2-oxoethylthio group via nucleophilic substitution or coupling reactions.

-

Benzamide Conjugation: Amide bond formation between the thiadiazole intermediate and 3,5-dimethylbenzoic acid using coupling agents like EDCl or HOBt.

Analytical Data

While experimental spectra (e.g., , , HRMS) are unavailable in public sources, analogous compounds exhibit characteristic signals:

-

Thiadiazole protons: δ 7.8–8.2 ppm (aromatic region).

-

Amide protons: δ 10.1–10.5 ppm (downfield due to hydrogen bonding).

-

Fluorine atoms: Distinct peaks near δ -110 ppm.

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

Benzamide derivatives are established inhibitors of histone deacetylases (HDACs) and tyrosine kinases . Molecular docking studies suggest that the 3,5-dimethylbenzamide moiety could bind to HDAC6’s catalytic pocket, mimicking approved drugs like vorinostat . Additionally, the thiadiazole ring may chelate metal ions critical for tumor cell proliferation.

Table 2: Hypothetical Pharmacological Profile

| Target | Proposed Mechanism | Predicted IC₅₀ |

|---|---|---|

| HDAC6 | Zinc ion chelation | <1 µM |

| EGFR Kinase | ATP-binding site competition | 10–50 nM |

| Bacterial Gyrase | DNA supercoiling inhibition | 2–5 µg/mL |

Comparative Analysis with Structural Analogues

Thiadiazole-Benzamide Hybrids

Compounds such as 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine show IC₅₀ values of 0.8 µM against HDAC6, corroborating the potential of fluorine-substituted thiadiazoles in epigenetics . The addition of a dimethylbenzamide group in this compound could further optimize target selectivity.

Fluorophenyl-Containing Drugs

Fluorine’s role in drug design is exemplified by flutamide (antiandrogen) and celecoxib (COX-2 inhibitor), where fluorination improves metabolic stability and target affinity. The 4-fluorophenyl group in this compound may similarly enhance pharmacokinetics.

Future Research Directions

-

Synthesis Optimization: Develop scalable routes with greener solvents (e.g., ethanol/water mixtures) to improve yield and sustainability.

-

In Vitro Screening: Prioritize assays against HDAC isoforms, kinases, and microbial panels to validate theoretical activity.

-

ADMET Profiling: Assess solubility, cytochrome P450 interactions, and plasma stability to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume